molecular formula C11H13NO3 B4965982 methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate

methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate

Cat. No.: B4965982
M. Wt: 207.23 g/mol
InChI Key: ITIYGSHRZIBBQV-UHFFFAOYSA-N
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Description

Methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate is an organic compound with a complex structure that includes an ester functional group, an amide linkage, and a substituted aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as methyl acetoacetate and 4-methylaniline.

    Condensation Reaction: The primary synthetic route involves a condensation reaction between methyl acetoacetate and 4-methylaniline. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate to facilitate the formation of the amide bond.

    Reaction Conditions: The reaction is typically conducted under reflux conditions in an appropriate solvent like ethanol or methanol. The reaction mixture is heated to promote the condensation and formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent used.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the context of its use, such as inhibiting a particular enzyme or modulating a signaling pathway.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(4-chlorophenyl)amino]-3-oxopropanoate
  • Methyl 3-[(4-nitrophenyl)amino]-3-oxopropanoate
  • Methyl 3-[(4-methoxyphenyl)amino]-3-oxopropanoate

Uniqueness

Methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and interactions compared to other substituted phenyl derivatives. This uniqueness can be leveraged in designing compounds with specific properties or activities.

Properties

IUPAC Name

methyl 3-(4-methylanilino)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8-3-5-9(6-4-8)12-10(13)7-11(14)15-2/h3-6H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIYGSHRZIBBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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